
Prdx1-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Prdx1-IN-1 is a selective inhibitor of Peroxiredoxin 1 (PRDX1), a member of the peroxiredoxin family of antioxidant enzymes. This compound demonstrates an IC50 value of 0.164 micromolar and is utilized in cancer research due to its ability to promote intracellular reactive oxygen species accumulation, inhibit cancer cell proliferation, invasion, and migration, and induce apoptosis .
Preparation Methods
The synthesis of Prdx1-IN-1 involves several steps, including the preparation of key intermediates and the final coupling reaction. The synthetic route typically includes:
Step 1: Preparation of the core structure through a series of condensation and cyclization reactions.
Step 2: Introduction of functional groups via substitution reactions.
Step 3: Final coupling reaction to form this compound.
Chemical Reactions Analysis
Prdx1-IN-1 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized in the presence of oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents to convert oxidized derivatives back to the parent compound.
Substitution: Functional groups in this compound can be substituted with other groups under appropriate conditions.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Prdx1-IN-1 has several scientific research applications, including:
Cancer Research: It is used to study the role of PRDX1 in cancer cell proliferation, invasion, and migration.
Oxidative Stress Studies: this compound is employed to understand the mechanisms of oxidative stress and its impact on cellular functions.
Signal Transduction Research: The compound helps in elucidating the role of PRDX1 in reactive oxygen species-dependent intracellular signaling pathways.
Mechanism of Action
Prdx1-IN-1 exerts its effects by selectively inhibiting PRDX1, an enzyme that catalyzes the reduction of peroxides, including hydrogen peroxide. By inhibiting PRDX1, this compound promotes the accumulation of reactive oxygen species within cells. This accumulation leads to oxidative stress, which can induce apoptosis and inhibit cancer cell proliferation, invasion, and migration . The molecular targets and pathways involved include the PI3K/Akt and JNK/Smad signaling pathways .
Comparison with Similar Compounds
Prdx1-IN-1 is unique due to its high selectivity for PRDX1. Similar compounds include:
Celastrol: A natural product that acts as a covalent inhibitor of PRDX1 but lacks subtype selectivity.
Compound 15: A derivative of Celastrol with improved selectivity for PRDX1, showing an IC50 value of 0.35 micromolar.
This compound stands out due to its potent inhibitory activity and selectivity for PRDX1, making it a valuable tool in cancer research and oxidative stress studies.
Properties
Molecular Formula |
C46H55N3O4 |
|---|---|
Molecular Weight |
713.9 g/mol |
IUPAC Name |
[(6aS,6bS,8aS,11R,12aR,14aR)-4,6a,6b,8a,11,14a-hexamethyl-2-oxo-11-[(3,5,6-trimethylpyrazin-2-yl)methylcarbamoyl]-7,8,9,10,12,12a,13,14-octahydropicen-3-yl] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C46H55N3O4/c1-28-33-16-17-37-44(7,34(33)25-36(50)40(28)53-39(51)18-15-32-13-11-10-12-14-32)22-24-46(9)38-26-43(6,20-19-42(38,5)21-23-45(37,46)8)41(52)47-27-35-31(4)48-29(2)30(3)49-35/h10-18,25,38H,19-24,26-27H2,1-9H3,(H,47,52)/b18-15+/t38-,42-,43-,44+,45-,46+/m1/s1 |
InChI Key |
FRYSNRRDKCJCDD-MAYJLFPOSA-N |
Isomeric SMILES |
CC1=C(C(=O)C=C2C1=CC=C3[C@]2(CC[C@@]4([C@@]3(CC[C@@]5([C@H]4C[C@](CC5)(C)C(=O)NCC6=NC(=C(N=C6C)C)C)C)C)C)C)OC(=O)/C=C/C7=CC=CC=C7 |
Canonical SMILES |
CC1=C(C(=O)C=C2C1=CC=C3C2(CCC4(C3(CCC5(C4CC(CC5)(C)C(=O)NCC6=NC(=C(N=C6C)C)C)C)C)C)C)OC(=O)C=CC7=CC=CC=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


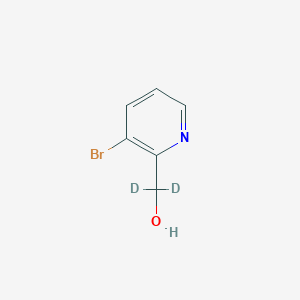
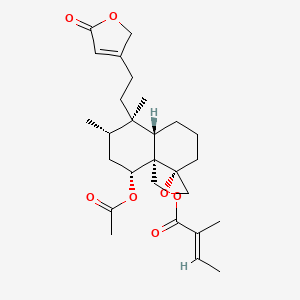
![3-[2-[(1E,3E,5E)-5-[1-[6-(3-azidopropylamino)-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethyl-5-sulfoindol-1-ium-1-yl]propane-1-sulfonate](/img/structure/B12395390.png)
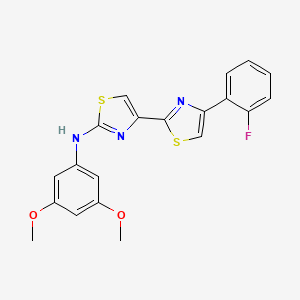
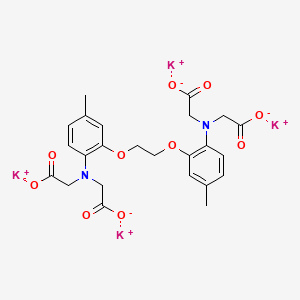

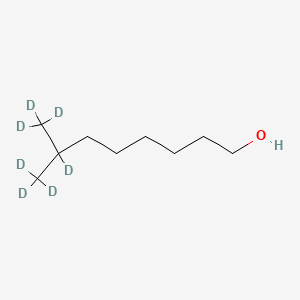


![[(2R,3R,5R)-5-(2,4-dioxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] acetate](/img/structure/B12395455.png)
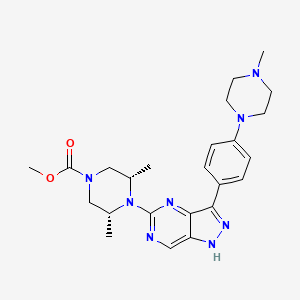

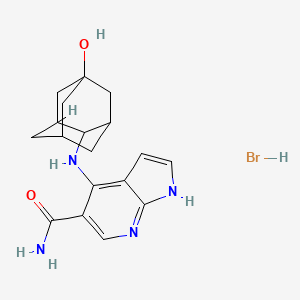
![5-[[4-[(2,3-dimethylindazol-6-yl)-(trideuterio(113C)methyl)amino]pyrimidin-2-yl]amino]-2-methylbenzenesulfonamide;hydrochloride](/img/structure/B12395472.png)
